molecular formula C18H16N6O B12181376 N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-4-carboxamide

N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-4-carboxamide

Cat. No.: B12181376
M. Wt: 332.4 g/mol
InChI Key: FUEHDONCOJNXBW-UHFFFAOYSA-N
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Description

N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-4-carboxamide is a complex organic compound that features an indole moiety, a triazole ring, and a pyridine carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the reaction of tryptamine with a suitable carboxylic acid derivative in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond . The triazole ring can be introduced through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield oxindole derivatives, while nucleophilic substitution can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity. The triazole ring can enhance binding affinity and specificity, while the pyridine carboxamide group can influence the compound’s pharmacokinetic properties .

Properties

Molecular Formula

C18H16N6O

Molecular Weight

332.4 g/mol

IUPAC Name

N-[5-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-3-yl]pyridine-4-carboxamide

InChI

InChI=1S/C18H16N6O/c25-17(12-7-9-19-10-8-12)22-18-21-16(23-24-18)6-5-13-11-20-15-4-2-1-3-14(13)15/h1-4,7-11,20H,5-6H2,(H2,21,22,23,24,25)

InChI Key

FUEHDONCOJNXBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCC3=NC(=NN3)NC(=O)C4=CC=NC=C4

Origin of Product

United States

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